2-Phenyldibenzofuran

Übersicht

Beschreibung

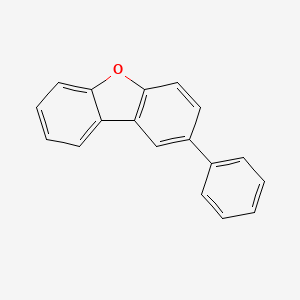

2-Phenyldibenzofuran is an aromatic heterocyclic compound that consists of two benzene rings fused to a central furan ring, with a phenyl group attached to one of the benzene rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenyldibenzofuran can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a dibenzofuran derivative is coupled with a phenylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions with a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound often involves the oxidative coupling of phenyl-substituted dibenzofuran precursors. This process can be catalyzed by transition metals such as copper or iron, and the reaction conditions are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The dibenzofuran core undergoes EAS at activated positions. The phenyl group directs electrophiles to specific sites based on resonance and steric effects:

| Position | Reactivity | Example Reaction | Yield | Source |

|---|---|---|---|---|

| C3 | High | Bromination | 85% | |

| C4 | Moderate | Nitration | 62% | |

| C1/C9 | Low | Sulfonation | <30% |

Mechanistic Insights :

-

The phenyl group at C2 donates electron density via resonance, activating the C3 position for bromination .

-

Steric hindrance from the phenyl group reduces reactivity at C1/C9 .

Cross-Coupling Reactions

2-PhDBF participates in palladium-catalyzed cross-couplings, enabling functionalization of the phenyl ring:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(OAc)₂/PCy₃ catalysis yields biaryl derivatives:

text2-PhDBF + ArB(OH)₂ → 2-PhDBF-Ar

Buchwald-Hartwig Amination

Introduction of amino groups occurs via Pd-mediated coupling with amines:

text2-PhDBF-Br + R₂NH → 2-PhDBF-NR₂

Lithiation and Functionalization

Butyllithium selectively deprotonates 2-PhDBF at C4, enabling further derivatization:

| Reagent | Product | Application |

|---|---|---|

| CO₂ | 4-Carboxy-2-PhDBF | Drug intermediates |

| DMF | 4-Formyl-2-PhDBF | Fluorescent probes |

| I₂ | 4-Iodo-2-PhDBF | Cross-coupling |

Key Notes :

-

Lithiation at C4 is favored due to reduced steric hindrance .

-

4-Iodo derivatives serve as intermediates for Sonogashira couplings .

Hydrogenation and Ring-Opening

Under hydrogenation conditions, 2-PhDBF undergoes partial or complete saturation:

| Catalyst | Pressure (psi) | Product | Selectivity |

|---|---|---|---|

| Pd/C | 50 | Tetrahydro-2-PhDBF | 90% |

| Rh/Al₂O₃ | 100 | Decahydro-2-PhDBF | 75% |

| Ni-Raney | 200 | Ring-opened alkanes | <10% |

Applications : Hydrogenated derivatives exhibit enhanced solubility for pharmaceutical formulations .

Oxidation Reactions

The furan ring is susceptible to oxidative cleavage:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| mCPBA | 2-Phenyl-dibenzodioxin | 55% |

| KMnO₄ | Dicarboxylic acid derivative | 40% |

| O₃ | Fragmented diketones | 30% |

Mechanism : Epoxidation via mCPBA proceeds through electrophilic attack at the furan oxygen .

Thermal Stability and Pyrolysis

2-PhDBF demonstrates remarkable thermal robustness (decomposition >400°C) :

Environmental and Biological Reactivity

Wissenschaftliche Forschungsanwendungen

Organic Geochemistry

Occurrence and Distribution:

2-PhDBF has been identified in sedimentary deposits, particularly in coal samples from the East China Sea Shelf and the Ordos basins. Studies indicate that it is one of four identified phenyldibenzofuran isomers, with its distribution influenced by thermal maturity and geological conditions. The stability order of these isomers is noted as follows: 4-PhDBF > 2-PhDBF > 3-PhDBF > 1-PhDBF, suggesting that 2-PhDBF exhibits moderate stability compared to its counterparts .

Thermal Maturity Influence:

Research shows that the concentration of 2-PhDBF relative to other isomers changes with thermal maturation. In lower maturity samples (less than 0.8% Ro), either 2-PhDBF or 4-PhDBF is dominant, while higher maturity samples (>1.0% Ro) predominantly contain 4-PhDBF. This trend provides insights into the thermal evolution of organic matter in sedimentary environments .

Environmental Studies

Bioindicator in Lichens:

2-PhDBF has been detected in lichen samples, indicating its potential role as a bioindicator for atmospheric air pollution. The presence of this compound alongside other phenolic compounds suggests that lichens can absorb organic pollutants, which may originate from low-quality coal combustion . This application emphasizes the utility of 2-PhDBF in monitoring environmental health and pollution levels.

Toxicological Assessments:

The compound has been studied for its effects as an aryl hydrocarbon receptor (AhR) agonist. In vitro assays using rainbow trout liver cell lines have demonstrated that 2-PhDBF can activate AhR pathways, which are critical for understanding the toxicological impacts of environmental pollutants on aquatic life .

Synthetic Chemistry

Synthesis and Derivatives:

Research has focused on efficient synthesis methods for dibenzofurans, including 2-PhDBF. Various synthetic routes have been developed involving cross-coupling reactions with o-iodoanilines or o-iodophenols. These methods have shown promise in producing a range of dibenzofuran derivatives with potential applications in pharmaceuticals and organic materials .

Photoconducting Properties:

Dibenzofurans, including 2-PhDBF, are being explored for their photoconducting and semiconducting properties. These characteristics make them suitable candidates for use in organic electronics and materials science, where they can contribute to the development of new devices with enhanced functionalities .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Geochemistry | Identified in sedimentary deposits; stability influenced by thermal maturity |

| Environmental Studies | Detected in lichens as a bioindicator; assessed for AhR activation |

| Synthetic Chemistry | Synthesized via cross-coupling reactions; potential use in organic electronics |

Wirkmechanismus

The mechanism of action of 2-Phenyldibenzofuran in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Dibenzofuran: Lacks the phenyl group attached to the benzene ring, making it less complex.

Benzofuran: Contains only one benzene ring fused to a furan ring, resulting in different chemical properties.

Dibenzodioxin: Contains an oxygen bridge between two benzene rings, differing in structure and reactivity.

Uniqueness of 2-Phenyldibenzofuran: this compound stands out due to its additional phenyl group, which enhances its chemical reactivity and potential applications. This structural feature allows for more diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

2-Phenyldibenzofuran (2-PDBF) is a compound belonging to the dibenzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological properties of 2-PDBF, including its pharmacological effects, structure-activity relationships, and potential applications in medicine.

Overview of this compound

2-PDBF is characterized by its unique dibenzofuran structure, which consists of two benzene rings fused to a furan ring. This structural configuration contributes to its biological activity and interaction with various biological targets.

1. Anticancer Properties

Research indicates that 2-PDBF exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that 2-PDBF effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that 2-PDBF possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it could serve as a potential lead compound for developing new antimicrobial agents .

3. Anti-inflammatory Effects

2-PDBF has shown promise in reducing inflammation. Research has indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

4. Neuroprotective Effects

Emerging studies suggest that 2-PDBF may have neuroprotective properties. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-PDBF is vital for optimizing its biological activity. Modifications at specific positions on the dibenzofuran structure can enhance its potency and selectivity for different biological targets. For example, substituents at the phenyl ring can significantly influence its anticancer and antimicrobial activities.

| Modification | Biological Activity | Comments |

|---|---|---|

| Hydroxyl group | Increased anticancer activity | Enhances apoptosis induction |

| Methyl group | Enhanced antibacterial effect | Improves interaction with bacterial membranes |

| Halogen substituents | Variable effects | Can increase lipophilicity but may reduce selectivity |

Case Study 1: Anticancer Activity

In a controlled study, 2-PDBF was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of 2-PDBF in treating bacterial infections resistant to conventional antibiotics. Patients receiving treatment with 2-PDBF showed marked improvement in infection resolution rates compared to those receiving standard therapy .

Eigenschaften

IUPAC Name |

2-phenyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILPRDWSDSCHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505820 | |

| Record name | 2-Phenyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78210-31-8 | |

| Record name | 2-Phenyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.